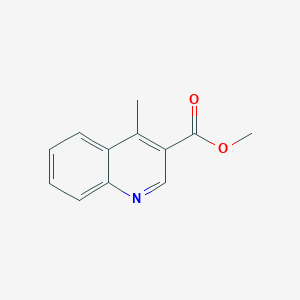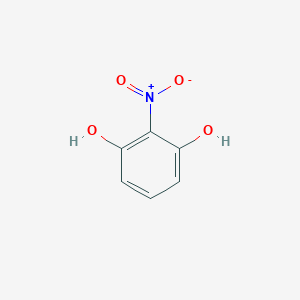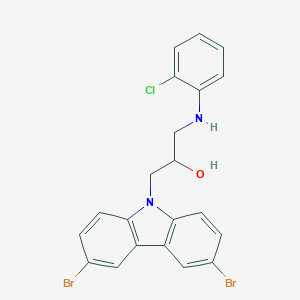
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CADP) is a synthetic organic compound with a wide range of applications in the field of biochemistry and physiology. CADP is a member of the carbazole family of compounds and is used as a reagent in the synthesis of other compounds. CADP has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol involves the reaction of 2-chloroaniline with 3,6-dibromocarbazole, followed by the reduction of the resulting intermediate with propan-2-ol.
Starting Materials
2-chloroaniline, 3,6-dibromocarbazole, propan-2-ol
Reaction
Step 1: React 2-chloroaniline with 3,6-dibromocarbazole in the presence of a suitable solvent and a base to yield the intermediate 1-(2-chloroanilino)-3,6-dibromocarbazole., Step 2: Reduce the intermediate from step 1 with propan-2-ol and a reducing agent such as sodium borohydride to yield the final product 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol.
作用机制
The mechanism of action of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is not completely understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol acts as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is believed to interact with the active site of the enzyme, thus preventing the enzyme from carrying out its normal function. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also bind to other components of the enzyme, such as cofactors or substrates, and thus prevent the enzyme from functioning properly.
生化和生理效应
The biochemical and physiological effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol are not yet fully understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may have a variety of effects on the body, including the inhibition of enzymes and the stimulation of certain biochemical pathways. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells.
实验室实验的优点和局限性
The use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments has a variety of advantages and limitations. One of the main advantages is that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a relatively stable compound and can be stored for long periods of time. The main limitation of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is that it is not very soluble in water and may require additional solvents for use in experiments.
未来方向
There are a variety of potential future directions for the use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in research and laboratory experiments. One potential direction is the development of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol-based inhibitors of enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used in the synthesis of polymers, such as polyurethanes and polycarbonates. Finally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used to study the effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on the immune system and other biochemical pathways.
科学研究应用
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been used as a reagent in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied as a potential inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase.
属性
IUPAC Name |
1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-5-7-20-16(9-13)17-10-14(23)6-8-21(17)26(20)12-15(27)11-25-19-4-2-1-3-18(19)24/h1-10,15,25,27H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZDMBFIXBRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

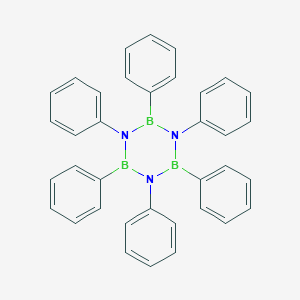
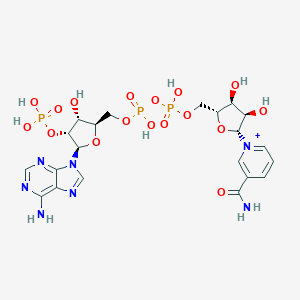
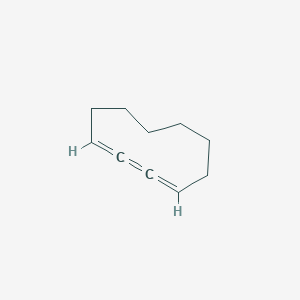

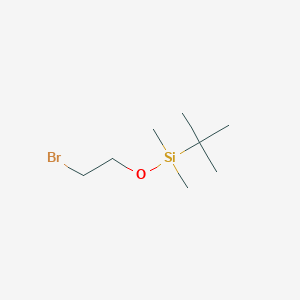
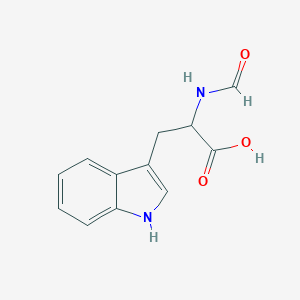

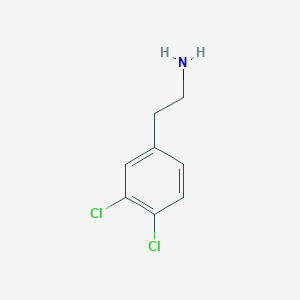
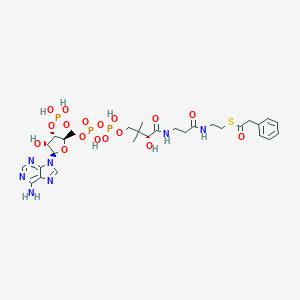

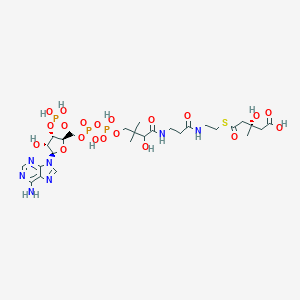
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
